N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
Description
This compound features a thieno[3,4-c]pyrazol heterocyclic core fused with a 5-oxide group, a 2,4-dimethylphenyl substituent at position 2, and a cyclopropanecarboxamide moiety at position 2. The molecular formula is C₁₉H₂₀N₄O₂S (MW: 392.45 g/mol).
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10-3-6-15(11(2)7-10)20-16(18-17(21)12-4-5-12)13-8-23(22)9-14(13)19-20/h3,6-7,12H,4-5,8-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVMFPPKBGHGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H23N3O2S
- Molecular Weight : 393.51 g/mol
- IUPAC Name : N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Thienopyrazoles, the class to which this compound belongs, are known for their diverse biological activities including:
- Anticancer Activity : Thienopyrazoles have shown promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
- Antimicrobial Properties : Some studies suggest that thienopyrazoles exhibit activity against certain bacterial strains.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
- Modulation of Signaling Pathways : It can affect key signaling pathways such as the p53 pathway, which plays a significant role in regulating the cell cycle and apoptosis.
- Receptor Interaction : The compound may bind to various receptors that alter cellular responses and contribute to its biological effects.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of thienopyrazole derivatives. It was found that compounds similar to this compound showed significant inhibition of cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range.
Study 2: Anti-inflammatory Effects
Research published in Pharmacology Reports demonstrated that thienopyrazole derivatives could reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6. The study indicated a potential for these compounds in treating inflammatory diseases.
Study 3: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of thienopyrazole compounds against various bacteria including Staphylococcus aureus and Escherichia coli. Results indicated that these compounds possess moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Summary Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of MCF-7 and HeLa cell lines | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Pharmacology Reports |
| Antimicrobial | Moderate activity against bacteria | Recent Investigation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
N-(2-(4-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS 893934-07-1)
- Key Differences: Aryl Group: 4-Chlorophenyl (electron-withdrawing) vs. 2,4-dimethylphenyl (electron-donating). Carboxamide: Pyrrolidine-3-carboxamide (rigid, polar) vs. cyclopropanecarboxamide (nonpolar, planar). Molecular Formula: C₂₂H₁₉ClN₄O₂S (MW: 438.90 g/mol).
- Implications: The chlorine atom may enhance electrophilic interactions with biological targets but increase toxicity risks.
Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic Acid)
- Key Differences: Aryl Group: 2,4-Dichlorophenyl vs. 2,4-dimethylphenyl. Functional Groups: Carboxylic acid vs. carboxamide. Molecular Formula: C₁₃H₁₁Cl₂NO₃ (MW: 300.14 g/mol).
- Implications :
Carboxamide Group Variations
| Compound Name | Carboxamide Structure | Key Properties |
|---|---|---|
| Target Compound | Cyclopropanecarboxamide | High rigidity, lipophilicity, metabolic stability |
| CAS 893934-07-1 | Pyrrolidine-3-carboxamide | Conformational flexibility, polar surface area |
| Cyclanilide | Cyclopropanecarboxylic Acid | Acidic proton, potential for salt formation |
Electronic and Physicochemical Properties
Computational analysis (e.g., using Multiwfn ) reveals:
- Electrostatic Potential: The dimethylphenyl group in the target compound creates a less electron-deficient aromatic system compared to chlorophenyl analogs, reducing electrophilic reactivity .
- Lipophilicity (LogP) : Estimated LogP for the target compound is ~3.2 (higher than cyclanilide’s ~2.8), favoring cellular uptake but possibly increasing off-target effects.
Research Findings and Hypothetical Activity
- Agricultural Potential: Cyclanilide’s success as a plant growth regulator suggests that the target compound’s dimethylphenyl-cyclopropane combination could modulate plant hormone pathways with reduced environmental persistence .
- Pharmaceutical Niche : The pyrrolidine analog (CAS 893934-07-1) may target enzymes like kinases or proteases due to its hydrogen-bonding capability, whereas the target compound’s lipophilicity could favor CNS applications .
Data Tables
Table 1: Structural and Molecular Comparison
| Parameter | Target Compound | CAS 893934-07-1 | Cyclanilide |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₂S | C₂₂H₁₉ClN₄O₂S | C₁₃H₁₁Cl₂NO₃ |
| Molecular Weight (g/mol) | 392.45 | 438.90 | 300.14 |
| Aryl Substituent | 2,4-Dimethylphenyl | 4-Chlorophenyl | 2,4-Dichlorophenyl |
| Carboxamide Group | Cyclopropane | Pyrrolidine | Cyclopropane (acid) |
| LogP (Predicted) | 3.2 | 2.5 | 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
